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Compound of Interest

Compound Name: 3-(3,3-Dimethylbutyl)azetidine

Cat. No.: B13622395

Executive Summary & Compound Profile

3-(3,3-Dimethylbutyl)azetidine is a specialized heterocyclic building block used to introduce a
sterically bulky, lipophilic "neohexy!" motif into pharmaceutical scaffolds. Unlike the flexible
piperidine or pyrrolidine analogs, the azetidine ring offers a constrained vector, lowering
basicity and altering metabolic clearance profiles.

IUPAC Name: 3-(3,3-Dimethylbutyl)azetidine
e CAS Number: 1514753-89-9[1]
e Molecular Formula: C

H
N[1]
e Molecular Weight: 141.26 g/mol

« SMILES:CC(C)(C)CCC1CNC1

o Key Physical Attribute: Likely a volatile, colorless oil or low-melting solid; typically handled as
a hydrochloride or trifluoroacetate salt to prevent polymerization.

Theoretical Spectral Data Standards
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Note: The following values represent the calculated acceptance criteria based on chemometric
additivity rules for 3-substituted azetidines. These serve as the baseline for structural
validation.

H NMR Spectroscopy (400 MHz, CDCI )

The

H NMR spectrum is characterized by the distinct symmetry of the azetidine ring and the intense
singlet of the tert-butyl group.
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C NMR Spectroscopy (100 MHz, CDCI )

The carbon spectrum must display exactly 6 signals (due to symmetry of the dimethyl and

azetidine carbons).
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Mass Spectrometry Fragmentation Pathway

The MS profile of azetidines is dominated by ring strain release. For 3-(3,3-
dimethylbutyl)azetidine (MW 141), the following fragmentation pattern is the standard for
identity confirmation.

e Molecular lon (M
):
141 (Weak intensity in El; strong [M+H]
in ESI).

o Base Peak:
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84 (Loss of t-butyl group [M-57]).

e Secondary Fragment:

56 (Ring cleavage/Retro-[2+2] type fragmentation).

Visualization: MS Fragmentation Logic
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Figure 1: Predicted Mass Spectrometry fragmentation pathway highlighting the diagnostic loss
of the tert-butyl group.

Experimental Protocols for Validation
Sample Preparation for NMR

Azetidines are basic amines and can react with CO

in the air to form carbamates, or polymerize if left as a free base.[2]

e Solvent Selection: Use CDCI

neutralized with anhydrous K
CoO

or DMSO-

. Avoid un-neutralized CDCI

as traces of DCI can protonate the amine, shifting the H-2/4 and H-3 signals downfield by
~0.5-1.0 ppm.
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e Concentration: Prepare a 10-15 mg/mL solution.
¢ Acquisition: Set relaxation delay (
) to

5 seconds to ensure accurate integration of the t-butyl protons vs. ring protons.

GC-MS Method (Purity Check)

Due to the lack of chromophores, UV detection (HPLC) is unreliable. GC-FID or GC-MS is the
gold standard.

Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

o Hold 50°C for 2 min.

o Ramp 20°C/min to 280°C.
o Hold 5 min.

» Derivatization (Optional): If tailing occurs, derivatize with trifluoroacetic anhydride (TFAA) to
form the N-TFA derivative, which improves peak shape and volatility.

Synthesis & Characterization Workflow

To ensure the spectral data correlates with the physical sample, the following workflow outlines
the logical progression from synthesis to analytical validation.
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Figure 2: Logical workflow for the isolation and validation of 3-(3,3-dimethylbutyl)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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